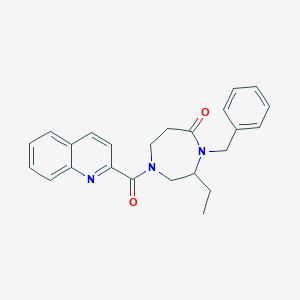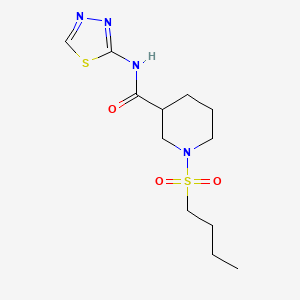![molecular formula C16H20ClNO B5410584 N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride](/img/structure/B5410584.png)
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is a chemical compound with a complex structure It is known for its applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenylmethanol with N-methyl-1-[2-(4-methylphenyl)methoxy]phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography to achieve the required purity.
化学反应分析
Types of Reactions
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
3,4-Dimethoxyphenethylamine: An analogue of dopamine, used in various chemical and pharmacological studies.
Uniqueness
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological effects set it apart from similar compounds.
属性
IUPAC Name |
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-9-14(10-8-13)12-18-16-6-4-3-5-15(16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKIVSYKAWYRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410533.png)

![2-[3-[(E)-[3-(1-methoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid](/img/structure/B5410544.png)
![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5410560.png)
![N-(4-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5410562.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![2-[(4-Fluorophenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5410577.png)

![8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5410592.png)
![1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5410606.png)
